26-Hydroxycholesterol 3-sulfate
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Overview
Description
26-hydroxycholesterol 3-sulfate is a steroid sulfate. It derives from a 26-hydroxycholesterol.
Scientific Research Applications
Lipid Metabolism and Atherosclerosis
- Sulfation and Lipid Regulation : Sulfation of 25-hydroxycholesterol (closely related to 26-hydroxycholesterol) by SULT2B1b reduces cellular lipids via the LXR/SREBP-1c signaling pathway in human aortic endothelial cells. This indicates a crucial role in regulating lipid metabolism (Bai et al., 2011).
- Oxysterol Toxicity : The toxicity of oxysterols, including 26-hydroxycholesterol, has been studied in human monocyte-macrophages. These compounds show time- and concentration-dependent toxicity, with 26-hydroxycholesterol being notably potent (Clare et al., 1995).
Cholesterol Metabolism and Bile Acid Synthesis
- Metabolism in Human Meconium : 26-Hydroxycholesterol has been quantified in human meconium, indicating its role in early human development and bile acid synthesis (Lavy et al., 1977).
- Biologic Activities : 26-Hydroxycholesterol plays a significant role in bile acid synthesis and has been linked to the regulation of cholesterol synthesis and low-density lipoprotein (LDL) receptor activity (Javitt, 1990).
Neurological Conditions
- Alzheimer’s Disease : Research has indicated alterations in oxysterol metabolism, including 26-hydroxycholesterol, in Alzheimer's Disease, impacting brain cholesterol regulation (Dias et al., 2022).
Liver Function and Disease Treatment
- Treatment of Acute Liver Failure : Cholesterol metabolites, including 25-hydroxycholesterol 3-sulfate, have demonstrated potential in treating LPS-induced acute liver failure, indicating a role for related oxysterols (Ning et al., 2017).
Properties
Molecular Formula |
C27H46O5S |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H46O5S/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(32-33(29,30)31)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28H,5-7,9-17H2,1-4H3,(H,29,30,31)/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
QCSROMOVNFYJNF-CCDZVGGQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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